1-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3-cyclopropylurea
描述
This compound features a structurally complex scaffold combining an 8-azabicyclo[3.2.1]octane core with a 5-cyclobutyl-1,2,4-oxadiazol-3-yl substituent, a phenylpropyl chain, and a cyclopropylurea moiety. The 1,2,4-oxadiazole ring, substituted with a cyclobutyl group, may influence lipophilicity and metabolic stability. The cyclopropylurea group introduces hydrogen-bonding capabilities, critical for target engagement.
属性
IUPAC Name |
1-[3-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c32-26(27-20-9-10-20)28-23(17-5-2-1-3-6-17)13-14-31-21-11-12-22(31)16-19(15-21)24-29-25(33-30-24)18-7-4-8-18/h1-3,5-6,18-23H,4,7-16H2,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBBTIGFVPINTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CC4CCC(C3)N4CCC(C5=CC=CC=C5)NC(=O)NC6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3-cyclopropylurea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Cyclobutyl group : Contributes to the compound's hydrophobic properties.
- Oxadiazole moiety : Known for its role in enhancing biological activity.
- Azabicyclo[3.2.1]octane : A bicyclic structure that may influence receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it acts as a DGAT2 inhibitor , which is significant in the context of lipid metabolism and energy balance.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| DGAT2 Inhibition | Reduces triglyceride accumulation | |
| Antioxidant Activity | Scavenges free radicals | |
| Anti-inflammatory Effects | Decreases pro-inflammatory cytokines |
Study 1: DGAT2 Inhibition
In a study investigating the effects of DGAT2 inhibitors on lipid metabolism, the compound demonstrated significant inhibition of DGAT2 activity. This was measured using in vitro assays with IC50 values indicating high potency compared to other known inhibitors.
Study 2: Antioxidant Properties
Another study assessed the antioxidant properties of the compound through various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong capacity to neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.
Study 3: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects revealed that treatment with this compound led to a marked reduction in levels of TNF-alpha and IL-6 in cultured macrophages. These findings support its potential use in managing inflammatory diseases.
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural and Functional Insights
Core Bicyclic Systems: The 8-azabicyclo[3.2.1]octane core in the target compound and analogs (e.g., ) provides a rigid, three-dimensional structure that enhances selectivity for sterically constrained targets.
Triazole-containing analogs (e.g., ) exhibit enhanced metabolic stability due to aromatic nitrogen atoms, whereas the cyclopropylidene group in introduces sp² hybridization, affecting π-π stacking interactions.
Substituent Effects: The cyclobutyl group on the target compound’s oxadiazole may balance lipophilicity and steric bulk compared to smaller substituents (e.g., methyl in ) or electron-withdrawing groups (e.g., trifluoromethoxy in ).
Pharmacological Implications :
- Compounds with sulfonyl or trifluoromethyl groups (e.g., ) are often associated with enhanced blood-brain barrier penetration, suggesting CNS applications. The diphenylpropyl substituent in correlates with antihypertensive activity, possibly via adrenergic receptor modulation.
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (estimated ~3.5) is higher than triazole analogs (e.g., logP ~2.8 for ) due to the cyclobutyl group, favoring membrane permeability.
- Solubility : Urea derivatives generally exhibit moderate aqueous solubility, whereas sulfonyl-containing analogs (e.g., ) may require formulation aids due to lower solubility.
Inferred Pharmacokinetics
- The cyclopropyl group in the target compound may reduce CYP450-mediated metabolism compared to isopropyl or methyl substituents in .
准备方法
Mannich Cyclization for Bicyclic Framework
The bicyclo[3.2.1]octane scaffold is synthesized via a Mannich reaction, leveraging ketone-amine condensations. A representative protocol involves:
Procedure :
- React tropinone (1.0 eq) with benzylamine (1.2 eq) in ethanol under reflux (12 h).
- Acidify with HCl to precipitate the bicyclic ammonium salt.
- Neutralize with NaHCO₃ and extract with dichloromethane.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | >98% | |
| Stereoselectivity | >95% (1R,5S) |
Resolution of Stereoisomers
Chiral HPLC using a Daicel Chiralpak® AD-H column (hexane:isopropanol 90:10) resolves the (1R,5S) enantiomer, critical for biological activity.
Construction of the 5-Cyclobutyl-1,2,4-Oxadiazole Ring
Amidoxime Intermediate Preparation
Cyclobutanecarbonitrile (1.0 eq) is converted to amidoxime via hydroxylamine hydrochloride (1.5 eq) in ethanol/water (4:1) at 80°C (6 h).
Analytical Validation :
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with cyclobutanecarbonyl chloride (1.1 eq) in pyridine at 0°C→RT (4 h), yielding the oxadiazole.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C → RT | |
| Solvent | Pyridine | |
| Yield | 67–73% |
Functionalization of the Bicyclic Amine
Alkylation with 1-Phenyl-3-bromopropane
The bicyclo amine undergoes SN2 alkylation using 1-phenyl-3-bromopropane (1.2 eq) in DMF with K₂CO₃ (2.0 eq) at 60°C (8 h).
Critical Parameters :
- Base : K₂CO₃ ensures deprotonation without side reactions.
- Solvent : DMF enhances nucleophilicity of the amine.
Yield : 82% (isolated as hydrochloride salt).
Urea Formation via Isocyanate Coupling
Synthesis of Cyclopropyl Isocyanate
Cyclopropylamine (1.0 eq) reacts with triphosgene (0.35 eq) in toluene at −10°C, generating cyclopropyl isocyanate in situ.
Safety Note : Triphosgene requires strict temperature control to prevent decomposition.
Coupling with Bicyclic Amine
The alkylated amine (1.0 eq) reacts with cyclopropyl isocyanate (1.1 eq) in THF at 0°C→RT (12 h), yielding the title compound.
Purification :
- Column chromatography (SiO₂, ethyl acetate:hexane 1:3).
- Final recrystallization from ethanol/water (9:1).
Analytical Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58% | |
| Purity (LC-MS) | 99.2% | |
| [α]D²⁵ | +34.5° (c 1.0, CHCl₃) |
Process Optimization and Scale-Up Challenges
Oxadiazole Ring Stability
The 1,2,4-oxadiazole moiety is sensitive to strong acids/bases. Neutral pH during workup prevents ring-opening.
Stereochemical Integrity
Racemization occurs above 60°C during alkylation. Maintaining temperatures ≤60°C preserves enantiomeric excess.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Oxadiazole Yield | 67–73% | 61–65% |
| Cycle Time | 48 h | 72 h |
| Purity | 99.2% | 98.5–99.0% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
